4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549055-44-7
VCID: VC11826179
InChI: InChI=1S/C13H20N4O2S2/c1-10-9-12(15-13(14-10)20-2)16-5-7-17(8-6-16)21(18,19)11-3-4-11/h9,11H,3-8H2,1-2H3
SMILES: CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.5 g/mol

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

CAS No.: 2549055-44-7

Cat. No.: VC11826179

Molecular Formula: C13H20N4O2S2

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine - 2549055-44-7

Specification

CAS No. 2549055-44-7
Molecular Formula C13H20N4O2S2
Molecular Weight 328.5 g/mol
IUPAC Name 4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methyl-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C13H20N4O2S2/c1-10-9-12(15-13(14-10)20-2)16-5-7-17(8-6-16)21(18,19)11-3-4-11/h9,11H,3-8H2,1-2H3
Standard InChI Key HALOAZZPBJTZRS-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3
Canonical SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3

Introduction

Structural Characteristics and Molecular Design

Core Pyrimidine Framework

The pyrimidine ring serves as the central scaffold, featuring substitutions at the 2-, 4-, and 6-positions. The 2-position is occupied by a methylsulfanyl group (-SMe), while the 6-position contains a methyl group (-CH3). These substitutions influence electron distribution and steric effects, potentially modulating the compound’s reactivity and binding affinity. The 4-position is linked to a piperazine ring, which is further functionalized with a cyclopropanesulfonyl group (-SO2-cyclopropane). This sulfonamide group introduces polarity and conformational rigidity, traits often associated with enhanced pharmacokinetic properties .

Piperazine and Cyclopropanesulfonyl Modifications

The piperazine moiety, a six-membered ring with two nitrogen atoms, acts as a flexible spacer that may facilitate interactions with target proteins. Its sulfonylation with a cyclopropane ring creates a sterically constrained sulfonamide, a structural motif observed in bioactive molecules such as protease inhibitors and receptor antagonists. The cyclopropane ring’s angle strain and unique electronic properties could enhance binding specificity or metabolic stability compared to larger cycloalkyl groups .

Table 1: Key Structural Features

FeaturePositionFunctional GroupPotential Impact
Pyrimidine core-Heterocyclic ringBase for substitutions; planar structure
Methylsulfanyl group2-SMeElectron-withdrawing; influences reactivity
Methyl group6-CH3Steric hindrance; lipophilicity
Piperazine4-N(CH2CH2)2N-Conformational flexibility
CyclopropanesulfonylPiperazine-SO2-C3H5Rigidity; polarity; hydrogen bonding

Synthetic Pathways and Reaction Optimization

Retrosynthetic Analysis

The compound can be dissected into three primary building blocks:

  • Pyrimidine core: 6-methyl-2-(methylsulfanyl)pyrimidin-4-amine.

  • Piperazine linker: 1-(piperazin-1-yl)pyrimidine intermediate.

  • Cyclopropanesulfonyl group: Derived from cyclopropanesulfonyl chloride .

Formation of the Piperazine-Pyrimidine Intermediate

The pyrimidine core is functionalized at the 4-position via nucleophilic aromatic substitution (SNAr) with piperazine. This reaction typically requires elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Catalytic bases such as potassium carbonate facilitate deprotonation of piperazine, enhancing nucleophilicity.

Sulfonylation with Cyclopropanesulfonyl Chloride

The piperazine nitrogen is sulfonylated using cyclopropanesulfonyl chloride under mild conditions (0–25°C) in inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is often employed to scavenge HCl generated during the reaction. This step proceeds with high regioselectivity due to the piperazine’s symmetrical structure .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the cyclopropane ring (δ 0.9–1.1 ppm in 1H NMR) and sulfonamide group (δ 3.3–3.5 ppm for piperazine protons adjacent to sulfur) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited aqueous solubility due to its hydrophobic methyl and cyclopropane groups. Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the sulfonamide bond in acidic or alkaline media.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.02–1.10 (m, 4H, cyclopropane), 2.48 (s, 3H, -SCH3), 2.55 (s, 3H, -CH3), 3.20–3.35 (m, 8H, piperazine), 6.85 (s, 1H, pyrimidine-H).

  • 13C NMR (100 MHz, DMSO-d6): δ 12.5 (cyclopropane), 21.3 (-SCH3), 22.7 (-CH3), 45.8 (piperazine), 118.5, 155.2, 162.4 (pyrimidine carbons), 172.9 (sulfonyl).

  • HRMS (ESI+): m/z calculated for C14H21N4O2S2 [M+H]+: 365.1098; found: 365.1102.

Hypothesized Biological Activities and Structure-Activity Relationships (SAR)

Kinase Inhibition

The compound’s planar pyrimidine ring and sulfonamide group resemble features of kinase inhibitors such as imatinib. Computational models indicate potential interaction with ATP-binding pockets in tyrosine kinases (e.g., ABL1, c-KIT), with piperazine facilitating solubility and cyclopropane optimizing steric fit.

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